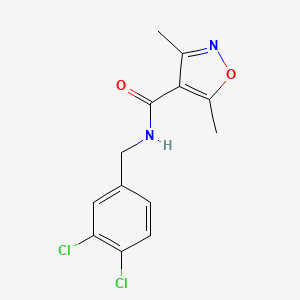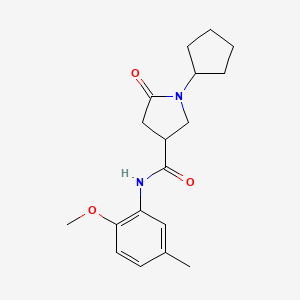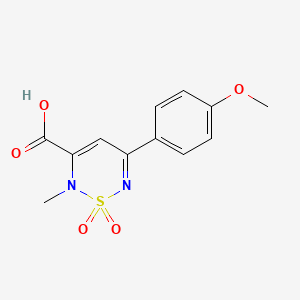
3-(2,4-dichlorophenyl)-N'-(diphenylacetyl)acrylohydrazide
Übersicht
Beschreibung
The compound “3-(2,4-dichlorophenyl)-N'-(diphenylacetyl)acrylohydrazide” belongs to a class of chemicals that have been synthesized and characterized for their unique structural and chemical properties. These compounds have been studied for their potential applications in various fields, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of similar compounds, like N-Arylidene-2-(acetamido)-3-(4-chlorophenyl)Acrylohydrazides and their cyclization to form 1-Arylideneamino-4-(4-chlorobenzylidene)-2-Methyl-1H-Imidazolin-5(4H)-Ones, has been documented. These syntheses typically involve reactions starting from chlorobenzaldehyde and acetylglycine, leading to complex structures through cyclization reactions (Nguyen et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through various spectroscopic methods, including IR, 1H-NMR, and mass spectral data, confirming the expected structures. For example, the crystal structure of a related compound, 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, was determined by single-crystal X-ray diffraction, showing the cyclohexene unit's conformation and intermolecular hydrogen bonding (Zhao et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving acrylohydrazide compounds include transformations into various structures such as imidazolin-5(4H)-ones and thiosemicarbazides. These transformations are achieved through reactions with aromatic aldehydes or aryl isothiocyanates (Nguyễn Tiến Công & Truong Ngoc Anh Luan, 2016).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure have been extensively studied. For instance, the crystal analysis of a related compound revealed its conformation and one-dimensional chain structure via hydrogen bonding, highlighting the compound's solid-state characteristics (Zhao et al., 2009).
Chemical Properties Analysis
Chemical properties include reactivity ratios, molecular weight distributions, and thermal properties. Copolymerization studies of related acrylates have shown significant insights into the chemical behavior and potential applications of these compounds in industry (Thamizharasi et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Antimicrobial Activity : A study highlighted the synthesis and evaluation of Schiff bases of diphenylamine derivatives, including compounds structurally related to 3-(2,4-dichlorophenyl)-N'-(diphenylacetyl)acrylohydrazide, for their antimicrobial activity. These compounds demonstrated significant activity against pathogenic Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents (Kumar, Khan, & Kumar, 2020).
Environmental and Health Impact Studies
- Toxicity and Environmental Persistence : Research on related compounds, such as 2,4-dichlorophenol and acrylamide, has been conducted to assess their environmental impact, toxicity, and persistence. For example, studies have explored the toxic effects of 2,4-D herbicide on ecosystems and human health, as well as the mechanisms of acrylamide formation in food and its potential health risks (Zuanazzi, Ghisi, & Oliveira, 2020); (Friedman, 2003).
Anticancer Research
- Cinnamic Acid Derivatives : The research on cinnamic acid derivatives, sharing a common functional group with acrylohydrazides, has shown their potential as anticancer agents. This provides a perspective on the structural analogues of 3-(2,4-dichlorophenyl)-N'-(diphenylacetyl)acrylohydrazide and their applications in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Environmental Remediation
- Emerging Organohalides : A review on the environmental occurrence and remediation of emerging organohalides discussed the widespread distribution and potential toxic effects of these compounds, including the necessity for effective remediation techniques. This research is relevant for understanding the environmental impact of compounds similar to 3-(2,4-dichlorophenyl)-N'-(diphenylacetyl)acrylohydrazide and strategies for their mitigation (He et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N'-(2,2-diphenylacetyl)prop-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c24-19-13-11-16(20(25)15-19)12-14-21(28)26-27-23(29)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H,(H,26,28)(H,27,29)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSQWGMIUISAHV-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)
![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)
![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)
![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)


![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)